Synthesis and characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide
Synthesis and characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide, a molecule of significant interest in medicinal chemistry and materials science. The document details a robust synthetic protocol based on the Schotten-Baumann reaction, offering insights into the mechanistic rationale and experimental considerations. Furthermore, it presents a full characterization profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to serve as a reliable benchmark for researchers. This guide is intended for professionals in drug development and chemical research, providing the foundational knowledge required for the successful synthesis, purification, and validation of this versatile compound.
Introduction: Scientific and Practical Significance
N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide integrates two key chemical motifs: the 1,3-benzodioxole ring and an acrylamide functional group. This unique combination makes it a valuable scaffold in chemical and pharmaceutical research.
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The 1,3-Benzodioxole Moiety: Also known as the methylenedioxyphenyl group, this structure is a prominent feature in numerous natural products and pharmacologically active molecules.[1] Its presence can influence metabolic stability, receptor binding, and overall biological activity. The benzodioxole ring system is found in compounds investigated for a range of therapeutic applications, including as potential agonists for the GLP-1 receptor and as plant growth promoters.[2][3]
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The Acrylamide Functional Group: The acrylamide group is a highly versatile functional handle. It is a classic Michael acceptor, capable of undergoing conjugate addition reactions with nucleophiles. This reactivity is particularly relevant in the design of covalent inhibitors for drug discovery, where the acrylamide can form a stable bond with a target protein. Additionally, the vinyl group can participate in polymerization reactions, making this class of molecules useful as monomers in materials science.[4]
The synthesis of this compound is a foundational step for creating diverse libraries of molecules for screening in drug discovery programs and for developing novel polymers with specific properties.
Synthesis Pathway and Mechanism
The most efficient and widely adopted method for synthesizing N-substituted acrylamides from primary amines and acryloyl chloride is the Schotten-Baumann reaction.[5][6] This method is valued for its high yields, operational simplicity, and mild reaction conditions.
The Schotten-Baumann Reaction: A Mechanistic Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The core principle involves the acylation of an amine with an acid chloride in the presence of a base. The base plays a crucial role: it neutralizes the hydrochloric acid (HCl) generated during the reaction.[8] This is critical because the HCl would otherwise react with the starting amine to form an unreactive ammonium salt, effectively quenching the reaction and reducing the yield.[8]
The use of a two-phase system (e.g., an organic solvent like dichloromethane and an aqueous base solution) is a hallmark of Schotten-Baumann conditions.[5][6] This setup is advantageous as it keeps the starting materials and the organic-soluble product in the organic phase, while the base remains in the aqueous phase to neutralize the acid byproduct.[5]
Diagram: Synthesis Scheme
Caption: Synthesis of the target compound via the Schotten-Baumann reaction.
Detailed Experimental Protocol
This protocol outlines a reliable procedure for the synthesis of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.
Materials and Reagents:
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1,3-Benzodioxol-5-amine (1.0 eq.)
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Acryloyl chloride (1.05 eq.)
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Sodium hydroxide (NaOH) (2.0 eq.)
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Dichloromethane (DCM)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-benzodioxol-5-amine (1.0 eq.) in dichloromethane. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.0 eq.).
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Reaction Setup: Cool the flask containing the amine solution to 0-5 °C using an ice-water bath.
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Addition of Acryloyl Chloride: While stirring the amine solution vigorously, add the aqueous NaOH solution. Subsequently, add acryloyl chloride (1.05 eq.) dropwise to the biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is critical to control the exothermic nature of the reaction.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is typically a solid. It can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data represents a typical analytical profile for N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide.
Spectroscopic and Spectrometric Data
The identity of the final product is unequivocally confirmed by a combination of spectroscopic techniques.
| Technique | Parameter | Expected Value / Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~8.0-8.5 ppm (s, 1H) | Amide N-H proton. |
| ~7.0-7.5 ppm (m, 3H) | Aromatic protons on the benzodioxole ring. | ||
| ~6.2-6.5 ppm (dd, 1H) | Vinyl proton α to the carbonyl (C=CH-C=O). | ||
| ~5.9-6.1 ppm (s, 2H) | Methylene protons of the dioxole ring (O-CH₂ -O).[9] | ||
| ~5.6-5.8 ppm (dd, 1H) | Terminal vinyl proton (cis to H). | ||
| ~5.4-5.6 ppm (dd, 1H) | Terminal vinyl proton (trans to H). | ||
| ¹³C NMR | Chemical Shift (δ) | ~164-166 ppm | Amide C =O carbon.[9] |
| ~147-149 ppm | Aromatic C -O carbons of the benzodioxole ring. | ||
| ~143-145 ppm | Aromatic C -O carbons of the benzodioxole ring. | ||
| ~130-132 ppm | Vinyl C H α to the carbonyl. | ||
| ~126-128 ppm | Vinyl C H₂ terminal carbon. | ||
| ~100-102 ppm | Methylene carbon of the dioxole ring (O-C H₂-O).[9] | ||
| ~105-120 ppm | Aromatic C H carbons. | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (sharp) | N-H stretch. |
| ~1660 cm⁻¹ (strong) | C=O stretch (Amide I band).[9] | ||
| ~1625 cm⁻¹ | C=C vinyl stretch. | ||
| ~1540 cm⁻¹ | N-H bend (Amide II band). | ||
| ~1250 cm⁻¹ & ~1040 cm⁻¹ | C-O-C asymmetric and symmetric stretches of the dioxole ring. | ||
| Mass Spectrometry | Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | ||
| m/z (EI+) | 191 [M]⁺ | Molecular ion peak. |
Rationale for Analytical Techniques
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NMR Spectroscopy (¹H and ¹³C): Provides the carbon-hydrogen framework of the molecule. The distinct chemical shifts and coupling patterns of the vinyl, aromatic, amide, and methylenedioxy protons are definitive proof of the structure.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The strong absorbance of the amide C=O (Amide I band) and the N-H stretch are characteristic and easily identifiable.[10][11]
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Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula with high accuracy.[12]
Potential Applications in Research and Development
The unique structural features of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide position it as a valuable intermediate and a potential lead compound in several areas:
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Drug Discovery: As a scaffold, it can be elaborated to generate novel compounds for screening against various biological targets. The acrylamide moiety can be used to develop covalent inhibitors, a strategy gaining traction in oncology and immunology for achieving high potency and prolonged duration of action.
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Materials Science: The terminal double bond allows this molecule to act as a monomer in radical polymerization reactions.[4] This can be leveraged to create functional polymers where the benzodioxole unit imparts specific properties, such as altered refractive index, hydrophobicity, or biological compatibility.
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Agrochemicals: The benzodioxole ring is a known constituent of certain pesticides and synergists. Derivatives of this compound could be explored for developing new agrochemicals with improved efficacy or novel modes of action.[2]
Conclusion
This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide. By explaining the causality behind the chosen synthetic method and providing a comprehensive analytical benchmark, this document equips researchers and drug development professionals with the necessary tools to confidently produce and validate this important chemical entity. The protocols and data herein are designed to be both instructional and self-validating, ensuring scientific integrity and reproducibility.
References
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